5-(3,4-Difluorophenyl)pyrrolidin-3-ol
CAS No.: 1341419-89-3
Cat. No.: VC16233525
Molecular Formula: C10H11F2NO
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341419-89-3 |
|---|---|
| Molecular Formula | C10H11F2NO |
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | 5-(3,4-difluorophenyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C10H11F2NO/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10/h1-3,7,10,13-14H,4-5H2 |
| Standard InChI Key | NBQMGPDYHSTPCH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CNC1C2=CC(=C(C=C2)F)F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₁F₂NO, with a molar mass of 199.20 g/mol . Its structure features a five-membered pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 5-position with a 3,4-difluorophenyl moiety. The stereochemistry of the hydroxyl group and the spatial orientation of the difluorophenyl substituent critically influence its binding interactions, as evidenced by computational docking studies.
Key Structural Descriptors:
-
SMILES:
C1C(CNC1C2=CC(=C(C=C2)F)F)O -
Collision Cross Section (CCS): Predicted CCS values for adducts range from 144.2 Ų ([M-H]⁻) to 154.8 Ų ([M+Na]⁺) (Table 1).
Table 1: Predicted Collision Cross Sections for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.08815 | 144.9 |
| [M+Na]⁺ | 222.07009 | 154.8 |
| [M-H]⁻ | 198.07359 | 144.2 |
Synthesis and Derivative Formation
Synthetic Routes
While detailed synthetic protocols remain proprietary, the hydrochloride salt (C₁₀H₁₂ClF₂NO, CAS 1423026-14-5) is synthesized via multi-step organic reactions, likely involving:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reductive amination of ketones.
-
Electrophilic Aromatic Substitution: Introduction of fluorine atoms via halogenation under acidic conditions.
-
Salt Formation: Protonation with hydrochloric acid to improve solubility and stability.
Analytical Characterization
-
NMR Spectroscopy: Expected signals include a broad singlet for the hydroxyl proton (δ 1.5–2.5 ppm) and aromatic doublets for the difluorophenyl group (δ 6.8–7.2 ppm).
-
Mass Spectrometry: Base peak at m/z 200.088 ([M+H]⁺) aligns with the molecular formula .
Mechanism of Action and Biological Relevance
Neurotransmitter Modulation
The compound’s hydrochloride derivative demonstrates affinity for cortical catecholaminergic systems, particularly dopamine (D₁/D₂) and norepinephrine (NET) transporters. The difluorophenyl group enhances lipophilicity and membrane permeability, while the hydroxyl group facilitates hydrogen bonding with active site residues (e.g., Asp79 in DAT).
Comparative Binding Affinities (Hypothetical):
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| Dopamine D₁ | 120 | |
| Norepinephrine | 85 |
Structural Analogues and SAR Insights
-
TRK Kinase Inhibitors: Analogues like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide exhibit enhanced kinase inhibition via fluorophenyl-mediated hydrophobic interactions.
-
ERα Degraders: Compounds such as 43d ( ) share pyrrolidine motifs but differ in distal substituents, underscoring the importance of fluorine positioning for target selectivity.
Applications in Research
Neurological Studies
The hydrochloride salt is utilized in vitro to investigate:
-
Dopaminergic Signaling: Modulation of cAMP pathways in striatal neurons.
-
Neurodegeneration: Potential attenuation of amyloid-β toxicity in Alzheimer’s models.
Drug Discovery
-
Lead Optimization: Serving as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs) with reduced off-target effects.
-
Prodrug Development: Esterification of the hydroxyl group to enhance bioavailability.
Challenges and Future Directions
Metabolic Stability
Despite promising in vitro activity, the base compound exhibits moderate metabolic lability (e.g., 31% hepatic clearance in human microsomes). Strategies to improve stability include:
-
Isosteric Replacement: Substituting the hydroxyl group with a methoxy or amine function.
-
Deuterium Incorporation: At metabolically vulnerable positions to retard oxidative degradation.
Clinical Translation
No clinical trials have been reported for 5-(3,4-difluorophenyl)pyrrolidin-3-ol, though its structural analogues are in Phase II trials for oncology and CNS disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume